molecular formula C8H16FNO B142593 2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]- CAS No. 142722-62-1

2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-

Cat. No. B142593
CAS RN: 142722-62-1
M. Wt: 161.22 g/mol
InChI Key: JVZMTKMBVFMRDO-RNJXMRFFSA-N
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Description

2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]- is a synthetic compound with potential applications in scientific research. It is commonly referred to as 2F-DCK and belongs to the class of dissociative anesthetics. This compound has gained significant interest in recent years due to its unique chemical structure and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2F-DCK is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of learning and memory, as well as pain perception. By blocking the NMDA receptor, 2F-DCK can produce dissociative effects, including anesthesia and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2F-DCK are complex and not fully understood. It has been shown to produce anesthetic effects, including sedation, analgesia, and loss of consciousness. Additionally, 2F-DCK has been shown to have antidepressant and anti-inflammatory effects, making it a potential candidate for the treatment of depression and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2F-DCK in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents. Additionally, 2F-DCK has been shown to have anesthetic, antidepressant, and anti-inflammatory effects, making it a versatile compound for scientific research. However, one limitation of using 2F-DCK in lab experiments is its potential for abuse, which may limit its use in certain settings.

Future Directions

There are several future directions for the study of 2F-DCK. One potential area of research is the development of new therapeutic agents based on the chemical structure of 2F-DCK. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2F-DCK. Finally, more research is needed to determine the safety and potential for abuse of 2F-DCK, which may limit its use in certain settings.
Conclusion:
In conclusion, 2F-DCK is a synthetic compound with potential applications in scientific research. Its unique chemical structure and potential therapeutic effects make it a versatile compound for scientific research. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential for abuse.

Synthesis Methods

The synthesis of 2F-DCK involves the reaction of furfurylamine with cyclohexanone in the presence of hydrochloric acid and sodium nitrite. The resulting compound is then reacted with methyl magnesium bromide and 4-fluorobenzaldehyde to form the final product. The synthesis of 2F-DCK is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

2F-DCK has potential applications in scientific research due to its unique chemical structure and potential therapeutic effects. It has been shown to have anesthetic properties, making it a potential candidate for use in surgical procedures. Additionally, 2F-DCK has been shown to have antidepressant and anti-inflammatory effects, making it a potential candidate for the treatment of depression and other inflammatory conditions.

properties

CAS RN

142722-62-1

Product Name

2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C8H16FNO/c1-6-8(9)4-7(11-6)5-10(2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1

InChI Key

JVZMTKMBVFMRDO-RNJXMRFFSA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@H](O1)CN(C)C)F

SMILES

CC1C(CC(O1)CN(C)C)F

Canonical SMILES

CC1C(CC(O1)CN(C)C)F

synonyms

2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-

Origin of Product

United States

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